4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
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Overview
Description
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a heterocyclic compound that features a bromine atom attached to a dihydrocyclopenta[b]pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one can be achieved through several methods. One common approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate as a catalyst and tert-butyl hydroperoxide as an oxidant in water at 25°C. This method yields the desired compound with high efficiency and excellent chemoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves multicomponent condensation reactions. For instance, the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and triethylamine can lead to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, which can be further brominated to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using manganese triflate and tert-butyl hydroperoxide.
Substitution: Bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at 25°C.
Substitution: Various nucleophiles can be used to replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: The primary product is the oxidized form of the compound.
Substitution: Depending on the nucleophile used, different substituted derivatives can be obtained.
Scientific Research Applications
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one involves its interaction with specific molecular targets. The bromine atom and the dihydrocyclopenta[b]pyridinone structure allow it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Cyclopenta[b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H6BrNO |
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Molecular Weight |
212.04 g/mol |
IUPAC Name |
4-bromo-5,6-dihydrocyclopenta[b]pyridin-7-one |
InChI |
InChI=1S/C8H6BrNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4H,1-2H2 |
InChI Key |
OMGLHYQMQADEPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=NC=CC(=C21)Br |
Origin of Product |
United States |
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